Anthelvencin A is derived from natural sources, specifically from fungal cultures of Streptomyces venezuelae. The extraction process typically involves the use of solvents such as methanol or ethyl acetate to isolate the compound from the culture medium.
Anthelvencin A is classified as a nonribosomal peptide, which distinguishes it from ribosomally synthesized peptides. Nonribosomal peptides are synthesized by nonribosomal peptide synthetases (NRPS), which are complex enzymes that facilitate the assembly of amino acids into peptide chains without the involvement of ribosomes. This classification places anthelvencin A among other biologically active compounds that exhibit significant pharmacological properties.
The synthesis of anthelvencin A can be achieved through several methods:
The biosynthetic pathway for anthelvencin A involves a series of enzymatic reactions facilitated by NRPS and ATP-grasp ligases. These enzymes work together to construct the complex structure of anthelvencin A from simpler precursors, including amino acids and other small molecules .
The molecular structure of anthelvencin A has been revised to include two N-methylated pyrrole groups. This structural feature is critical for its biological activity and interaction with target sites in bacterial cells .
Anthelvencin A undergoes various chemical reactions that can affect its stability and activity:
The binding mechanism typically involves intercalation between base pairs in DNA, disrupting transcription and replication processes in bacterial cells.
Anthelvencin A exerts its antibacterial effects primarily through DNA binding. The compound intercalates into the DNA helix, preventing essential processes such as replication and transcription. This mechanism is similar to that of other pyrrolamide antibiotics, which also function by targeting nucleic acids.
Studies have shown that anthelvencin A can effectively inhibit the growth of various Gram-positive bacteria, making it a candidate for further development as an antibiotic agent .
Anthelvencin A has significant potential applications in scientific research and medicine:
Pyrrolamide antibiotics represent a structurally distinctive class of natural products predominantly synthesized by Streptomyces species. These compounds feature a conserved pyrrole-2-carboxamide core, often modified through N-methylation or oligomerization, which dictates their biological activity. Historically, pyrrolamides like congocidine (netropsin) and distamycin gained prominence for their DNA minor-groove binding properties and antimicrobial potential [1]. Streptomyces spp., responsible for >70% of clinically used antibiotics, leverage complex secondary metabolism pathways to generate such compounds [2] [4]. The discovery of anthelvencins in the 1960s expanded this family, though structural ambiguities persisted for decades.
Table 1: Key Pyrrolamide Antibiotics from Streptomyces
Compound | Producing Strain | Structural Features |
---|---|---|
Congocidine | S. ambofaciens ATCC 25877 | Tri-pyrrole oligomer |
Distamycin | S. netropsis DSM 40846 | Tri-pyrrole oligomer |
Anthelvencin A | S. venezuelae ATCC 14583/14585 | Bis-pyrrole monomer (revised) |
Anthelvencin C | S. venezuelae ATCC 14583 | Di-N-methylated derivative |
Anthelvencins A and B were first isolated in 1965 from Streptomyces venezuelae strains ATCC 14583 and 14585. Initial structural analysis proposed anthelvencin A as a monomeric pyrrole-carboxylate derivative, distinct from oligomeric pyrrolamides like distamycin. This assignment remained unchallenged for 55 years due to limitations in analytical technology and genomic validation tools. In 2020, a landmark study re-examined the anthelvencin biosynthetic pathway using high-resolution mass spectrometry and comparative genomics. Researchers discovered that the original structure was incorrect: anthelvencin A possesses a 4-aminopyrrole-2-carboxylate core rather than the previously proposed pyrrole-3-carboxylate isomer [1]. Concurrently, a third congener—anthelvencin C—was identified, featuring N-methylation on both pyrrole units. This revision resolved longstanding inconsistencies between the compound’s predicted biosynthetic logic and its chemical behavior.
Table 2: Structural Revisions of Anthelvencin A
Characteristic | 1965 Assignment | 2020 Revision |
---|---|---|
Core Structure | Pyrrole-3-carboxylate | 4-Aminopyrrole-2-carboxylate |
Side Chain | Unassigned alkyl group | Peptide-derived acyl moiety |
Congeners Known | A and B only | A, B, and C (di-N-methylated) |
Early bioactivity studies described anthelvencin A as exhibiting moderate anthelmintic effects against parasitic nematodes and bacteriostatic activity against Gram-positive pathogens. Its potency was notably lower than clinical antibiotics like chloramphenicol (also produced by S. venezuelae), limiting therapeutic development [1] [2]. The compound’s mechanism remained unexplored until the 2020 study, which hypothesized that its revised structure might enable DNA intercalation or enzyme inhibition—modes observed in related pyrrolamides. Interestingly, the newly discovered anthelvencin C showed enhanced bioactivity, suggesting N-methylation influences target engagement [1].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3